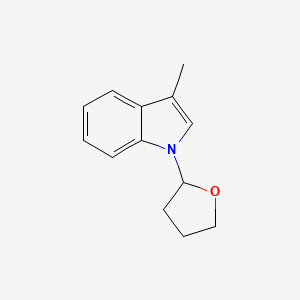
3-Methyl-1-(oxolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(oxolan-2-yl)-1H-indole is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(oxolan-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, the introduction of the oxolan-2-yl group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(oxolan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indole ring or the oxolan-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(oxolan-2-yl)-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 3-Methyl-1-(oxolan-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylindole: Lacks the oxolan-2-yl group, which can affect its chemical properties and biological activities.
1-(Oxolan-2-yl)indole:
Eigenschaften
CAS-Nummer |
651712-33-3 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
3-methyl-1-(oxolan-2-yl)indole |
InChI |
InChI=1S/C13H15NO/c1-10-9-14(13-7-4-8-15-13)12-6-3-2-5-11(10)12/h2-3,5-6,9,13H,4,7-8H2,1H3 |
InChI-Schlüssel |
FMWJXERRSMUNBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=CC=CC=C12)C3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


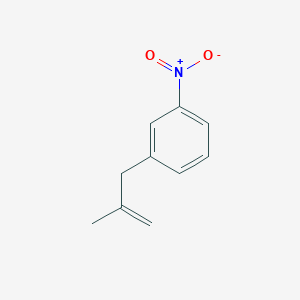
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
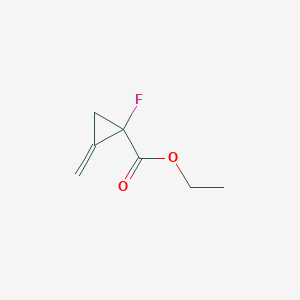
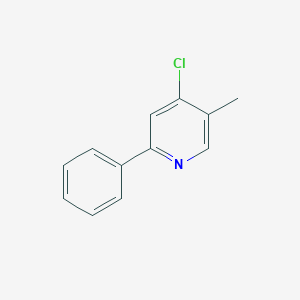
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
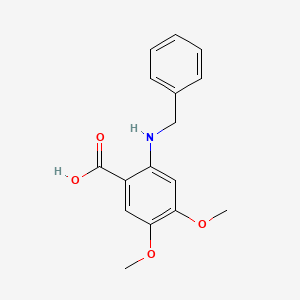



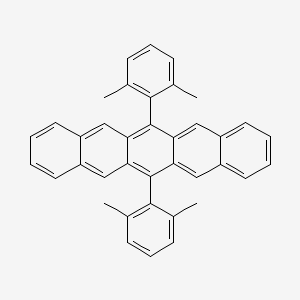
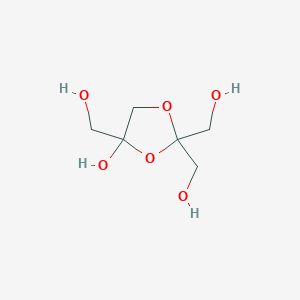

![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
